2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine
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Overview
Description
2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine is an organosilicon compound that features a silicon atom bonded to a fluorine atom and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine typically involves the reaction of diethylamine with a fluorosilane precursor. One common method is the reaction of diethylamine with diethylfluorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The silicon-fluorine bond can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while hydrolysis can produce silanols and amines .
Scientific Research Applications
2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine involves its ability to interact with various molecular targets. The silicon-fluorine bond is highly polar, which can influence the reactivity and interaction of the compound with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Compounds: These compounds have similar silicon-based structures but with different substituents.
Fluorosilanes: Compounds with silicon-fluorine bonds but different organic groups attached to the silicon atom.
Organosilicon Amines: Compounds with silicon-nitrogen bonds and various organic substituents
Uniqueness
2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine is unique due to the presence of both diethyl groups and a fluorine atom bonded to the silicon atom. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
89995-01-7 |
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Molecular Formula |
C11H26FNSi |
Molecular Weight |
219.41 g/mol |
IUPAC Name |
2-[diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C11H26FNSi/c1-6-13(7-2)10-11(5)14(12,8-3)9-4/h11H,6-10H2,1-5H3 |
InChI Key |
MJSKLOWJJWCACY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)[Si](CC)(CC)F |
Origin of Product |
United States |
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